2,4-dichloro-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves several steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole derivative can then be further modified to introduce the desired substituents, such as the morpholine and benzohydrazide groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
What sets 2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE apart is its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl2N4O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c21-13-5-6-14(16(22)11-13)19(27)24-23-18-15-3-1-2-4-17(15)26(20(18)28)12-25-7-9-29-10-8-25/h1-6,11,28H,7-10,12H2 |
InChI Key |
XEQVCGNMTGVHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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